Cas no 2138567-62-9 (2-(Piperidin-1-yl)quinazoline-8-carboxylic acid)

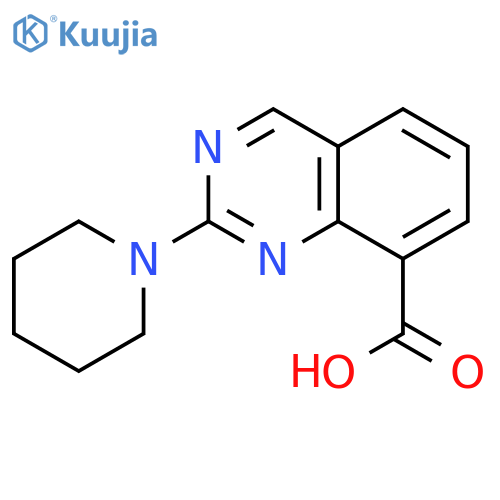

2138567-62-9 structure

商品名:2-(Piperidin-1-yl)quinazoline-8-carboxylic acid

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2138567-62-9

- 2-(piperidin-1-yl)quinazoline-8-carboxylic acid

- EN300-1162313

- 2-(Piperidin-1-yl)quinazoline-8-carboxylic acid

-

- インチ: 1S/C14H15N3O2/c18-13(19)11-6-4-5-10-9-15-14(16-12(10)11)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8H2,(H,18,19)

- InChIKey: KMXZTDGHHIDZQF-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC2C=NC(=NC=21)N1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 257.116426730g/mol

- どういたいしつりょう: 257.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162313-0.25g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 0.25g |

$1012.0 | 2023-05-23 | ||

| Enamine | EN300-1162313-10.0g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 10g |

$4729.0 | 2023-05-23 | ||

| Enamine | EN300-1162313-0.05g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 0.05g |

$924.0 | 2023-05-23 | ||

| Enamine | EN300-1162313-2.5g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 2.5g |

$2155.0 | 2023-05-23 | ||

| Enamine | EN300-1162313-5.0g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 5g |

$3189.0 | 2023-05-23 | ||

| Enamine | EN300-1162313-1.0g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 1g |

$1100.0 | 2023-05-23 | ||

| Enamine | EN300-1162313-0.1g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 0.1g |

$968.0 | 2023-05-23 | ||

| Enamine | EN300-1162313-0.5g |

2-(piperidin-1-yl)quinazoline-8-carboxylic acid |

2138567-62-9 | 0.5g |

$1056.0 | 2023-05-23 |

2-(Piperidin-1-yl)quinazoline-8-carboxylic acid 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2138567-62-9 (2-(Piperidin-1-yl)quinazoline-8-carboxylic acid) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量